molecular formula C22H22N4O3S B2481126 2-(2,4-dioxo-3-propyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1358607-47-2

2-(2,4-dioxo-3-propyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2481126
CAS RN: 1358607-47-2
M. Wt: 422.5
InChI Key: ZFUSGQNTPDBTET-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their potential as antitumor agents . They can act as EZH2 inhibitors, which can have antiproliferative effects on certain cancer cell lines .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, thieno[3,2-d]pyrimidine derivatives are generally synthesized via structural modifications of known compounds, such as tazemetostat . A common method involves a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea .

Scientific Research Applications

Aldose Reductase Inhibitors

Compounds structurally related to the mentioned chemical have been synthesized and evaluated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. These studies have identified several potent inhibitors, highlighting the therapeutic potential of such compounds in managing diabetes-related conditions (Ogawva et al., 1993).

Anticancer Activity

Research on derivatives structurally similar to the compound has shown promising anticancer activity. One study synthesized a series of compounds and tested their anticancer efficacy on 60 cancer cell lines, with one compound demonstrating significant growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020). These findings suggest the potential utility of related compounds as anticancer agents.

Thymidylate Synthase Inhibitors

Some research efforts have focused on the synthesis of compounds as potential thymidylate synthase (TS) inhibitors, with implications for antitumor therapy. A series of compounds were designed and synthesized, some of which demonstrated the desired inhibitory activity, pointing to their potential as antitumor agents (Gangjee et al., 2004).

Antimicrobial Agents

Another area of application involves the synthesis of compounds for antimicrobial use. Studies have produced several compounds with good antimicrobial activities, comparable to standard drugs like streptomycin and fusidic acid. This suggests the potential use of such compounds in combating microbial infections (Sabry et al., 2013).

Mechanism of Action

While the exact mechanism of action for this compound is not known, related thieno[3,2-d]pyrimidine derivatives have been found to inhibit EZH2, a histone-lysine N-methyltransferase enzyme, which can lead to antiproliferative effects on certain cancer cell lines .

Future Directions

Given the antitumor potential of related thieno[3,2-d]pyrimidine derivatives , this compound could be of interest for further study in the field of medicinal chemistry. Future research could focus on its synthesis, characterization, and biological evaluation.

properties

IUPAC Name

2-(4,6-dioxo-5-propyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-3-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-3-11-25-21(28)19-18(16-5-4-10-23-20(16)30-19)26(22(25)29)13-17(27)24-12-15-8-6-14(2)7-9-15/h4-10H,3,11-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUSGQNTPDBTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N(C1=O)CC(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-3-propyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

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